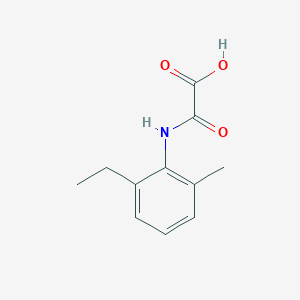

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

CAS No.: 152019-74-4

Cat. No.: VC3198001

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 152019-74-4 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid |

| Standard InChI | InChI=1S/C11H13NO3/c1-3-8-6-4-5-7(2)9(8)12-10(13)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |

| Standard InChI Key | SAWXESXDACFEPC-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC(=C1NC(=O)C(=O)O)C |

| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)C(=O)O)C |

Introduction

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is a complex organic compound with the molecular formula C11H13NO3 and a molecular weight of approximately 207.23 g/mol. It belongs to the class of amino acids and derivatives, featuring an oxoacetic acid moiety attached to an aniline structure. This compound is recognized for its versatility in scientific research, particularly in the synthesis of various organic molecules, biological studies, and potential therapeutic applications.

Biological and Therapeutic Applications

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid interacts with specific biological targets, modulating their function and influencing enzyme activity or metabolic pathways. It has been studied for its potential effects on enzyme kinetics, particularly in environmental contexts related to herbicides like s-metolachlor.

Analytical Methods

Relevant analyses for this compound often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and purity.

Applications Across Various Fields

This compound's unique substituent pattern enhances its reactivity profile, making it valuable for targeted research across multiple scientific domains, including material science and catalysis.

Safety Considerations

While specific safety data for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid may not be widely documented, compounds with similar reactive groups can pose hazards due to their potential reactivity with other materials. General guidelines for handling reactive chemicals, as outlined in resources like Bretherick's Handbook of Reactive Chemical Hazards, emphasize the importance of assessing potential reaction hazards and ensuring safe handling practices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume